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Compound of Interest

Compound Name: 1-Benzyl-3-pyrrolidinol

Cat. No.: B1218477 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Benzyl-3-pyrrolidinol, a key intermediate in the synthesis of various pharmaceutical

compounds. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these

analytical techniques. This document is intended for researchers, scientists, and professionals

in the field of drug development and organic chemistry.

Spectroscopic Data
The spectroscopic data for 1-Benzyl-3-pyrrolidinol is summarized in the tables below. This

data is essential for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon

framework of 1-Benzyl-3-pyrrolidinol.

Table 1: ¹H NMR Spectroscopic Data for 1-Benzyl-3-pyrrolidinol (Predicted, 500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.25 - 7.40 Multiplet 5H
Aromatic protons

(C₆H₅)

4.30 Multiplet 1H CH-OH

3.65 Singlet 2H CH₂-Ph

2.80 - 2.95 Multiplet 1H N-CH₂ (pyrrolidine)

2.60 - 2.75 Multiplet 1H N-CH₂ (pyrrolidine)

2.40 - 2.55 Multiplet 1H N-CH₂ (pyrrolidine)

2.20 - 2.35 Multiplet 1H N-CH₂ (pyrrolidine)

1.90 - 2.10 Multiplet 2H CH₂ (pyrrolidine)

1.70 Broad Singlet 1H OH

Table 2: ¹³C NMR Spectroscopic Data for 1-Benzyl-3-pyrrolidinol (Predicted, 125 MHz,

CDCl₃)[1]

Chemical Shift (δ, ppm) Assignment

138.0 Quaternary Aromatic Carbon (C-Ph)

129.0 Aromatic CH

128.5 Aromatic CH

127.5 Aromatic CH

70.0 CH-OH

60.5 CH₂-Ph

58.0 N-CH₂ (pyrrolidine)

54.0 N-CH₂ (pyrrolidine)

35.0 CH₂ (pyrrolidine)
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-Benzyl-3-pyrrolidinol shows characteristic absorption bands for the hydroxyl,

amine, and aromatic functional groups.

Table 3: IR Spectroscopic Data for 1-Benzyl-3-pyrrolidinol

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3350 Strong, Broad O-H stretch (alcohol)

3025 Medium Aromatic C-H stretch

2950 Medium Aliphatic C-H stretch

1495 Medium Aromatic C=C stretch

1450 Medium CH₂ bend

1190 Strong C-N stretch (amine)

1050 Strong
C-O stretch (secondary

alcohol)

740, 700 Strong
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 1-Benzyl-3-pyrrolidinol shows a

molecular ion peak and characteristic fragment ions.[2]

Table 4: Mass Spectrometry Data for 1-Benzyl-3-pyrrolidinol[2]
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m/z Relative Intensity Assignment

177 Moderate [M]⁺ (Molecular Ion)

91 High
[C₇H₇]⁺ (Tropylium ion, from

benzyl group)

42 Moderate
[C₂H₄N]⁺ (Fragment from

pyrrolidine ring)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 1-
Benzyl-3-pyrrolidinol.

NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of 1-Benzyl-3-pyrrolidinol is dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-

to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26

ppm.

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical

shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

IR Spectroscopy
Sample Preparation: As 1-Benzyl-3-pyrrolidinol is a liquid, a thin film of the neat compound

is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Analysis: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The positions of the

absorption bands are reported in wavenumbers (cm⁻¹).
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Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC-MS) for separation and purification before ionization.

Ionization: Electron Ionization (EI) is used as the ionization method, with a standard electron

energy of 70 eV.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a

quadrupole mass analyzer.

Detection: The abundance of each ion is measured by a detector to generate the mass

spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1-Benzyl-3-pyrrolidinol.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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